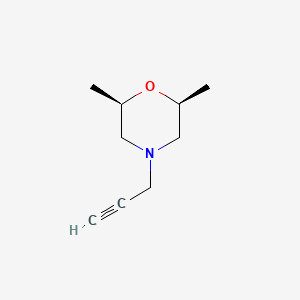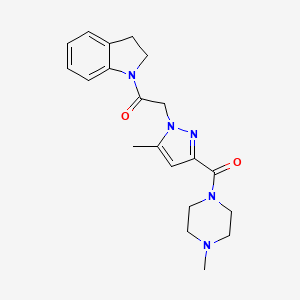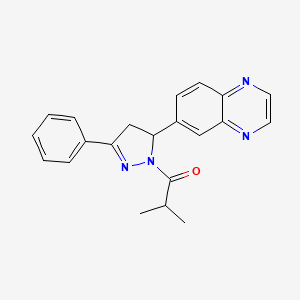
2-methyl-1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H20N4O and its molecular weight is 344.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition on Mild Steel
Quinoxaline derivatives, including compounds structurally related to 2-methyl-1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one, have been investigated for their corrosion inhibitory effects on mild steel in hydrochloric acid. These compounds exhibit mixed-type inhibitory action by reducing the rate of both anodic and cathodic corrosion reactions. The efficiency of these inhibitors is attributed to the formation of a pseudo-capacitive film on the mild steel surface, which is proposed based on electrochemical impedance spectroscopy (EIS) and supported by scanning electron microscopy (SEM) analyses. The adsorption of these molecules on the steel surface fits the Langmuir adsorption isotherm, indicating a chemisorption mechanism for some derivatives and a combination of physisorption and chemisorption for others. Computational studies, including quantum chemical calculations and Monte Carlo simulations, suggest that the electron donating tendency and higher protonation potential of certain derivatives enhance their corrosion inhibition efficiency (Olasunkanmi et al., 2019).
Antimicrobial Activity
A series of quinoxaline derivatives containing pyrazoline residues have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. These compounds showed significant antimicrobial properties, with some derivatives displaying outstanding antibacterial and antifungal activities. The antimicrobial efficacy of these compounds was assessed using the agar-well diffusion method, indicating the potential of quinoxaline derivatives as antimicrobial agents. The structural elucidation of these compounds was achieved through spectral data and elemental analysis, underscoring the importance of the quinoxaline moiety in contributing to the observed biological activities (Kumar et al., 2014).
Anti-Cancer Drug Potential
Quinoxaline derivatives have been explored for their potential applications in cancer therapy. A novel isoxazolequinoxaline derivative demonstrated promising anti-cancer activity against a homo sapiens protein, supported by docking studies at the active site region. The synthesis, crystal structure, and pharmacological evaluation of this derivative highlight its significance in drug discovery efforts aimed at developing new anti-cancer agents. The compound's structure was confirmed using single crystal X-ray diffraction, and its stability and interaction energies were analyzed through Hirshfeld surface studies and molecular dynamics simulations, providing insights into its mechanism of action (Abad et al., 2021).
Propiedades
IUPAC Name |
2-methyl-1-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-14(2)21(26)25-20(13-18(24-25)15-6-4-3-5-7-15)16-8-9-17-19(12-16)23-11-10-22-17/h3-12,14,20H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTFXHPWBAIJHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


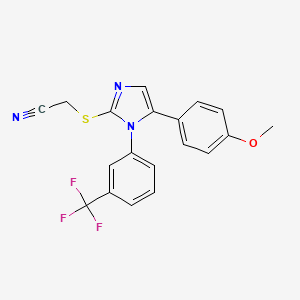
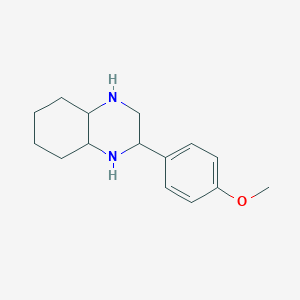



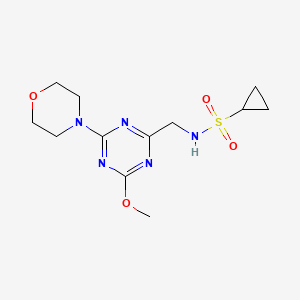
![Triisopropyl[(trimethylsilyl)ethynyl]silane](/img/structure/B2471901.png)
![1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2471902.png)
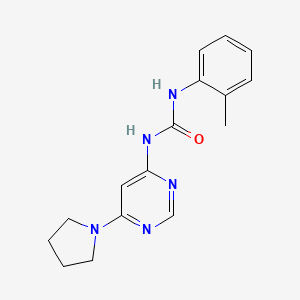
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclobutanecarboxamide](/img/structure/B2471904.png)
